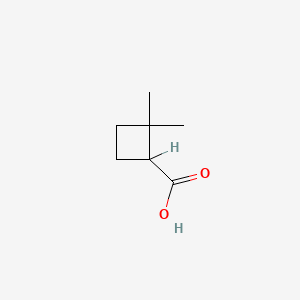
2,2-Dimethylcyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylcyclobutanecarboxylic acid is a cyclic carboxylic acid with the chemical formula C7H12O2 . It has a molecular weight of 128.17 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 128.17 . The InChI code for this compound is 1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure Compounds
2,2-Dimethylcyclobutanecarboxylic acid is utilized in synthesizing enantiopure cyclobutane amino acids and amino alcohols. These compounds are important for preparing enantiopure oligopeptides and cyclobutane-based carbocyclic nucleosides, derived from α-pinene (Balo, Fernández, Caamaño, & López, 2005).
Hydrogen Bonding Studies
The compound plays a role in understanding hydrogen bonding patterns in related chemical structures. For instance, its derivative, (-)-cis-3-acetyl-2,2-dimethylcyclobutanecarboxylic acid, forms carboxyl-to-ketone chains in certain molecular arrangements, contributing to the study of hydrogen bonding in organic compounds (Coté, Thompson, & Lalancette, 1997).
Intermediate in Synthesis Processes
It is an important intermediate in synthesizing various medicaments and pesticides. Different synthesis routes of this compound, including its chiral versions, are significant in pharmaceutical and agricultural chemistry (Li Gong, 2007).
In Intermolecular Hydrogen Bonding
This compound is part of studies exploring acid−amide intermolecular hydrogen bonding. Such studies are crucial in understanding molecular recognition and dimer formation in organic compounds (Wash, Maverick, Chiefari, & Lightner, 1997).
In Crystal Structure Analysis
Its derivatives are used in studying crystal structures and molecular packing, offering insights into the behavior of organic compounds under various conditions (Csöregh, Czugler, Kălmăn, Weber, & Hecker, 1991).
Planarity Studies in Cyclobutane Derivatives
Research involving its derivatives helps in understanding the planarity of cyclobutane rings in crystal structures, which is important in the study of organic chemistry and material science (Shabir, Saeed, Qasim, Bolte, Hökelek, & Erben, 2020).
In Cycloaddition Reactions
The compound is involved in studies of cycloaddition reactions, particularly in understanding the mechanisms and intermediates in these reactions (Gotoh, Padías, & Hall, 1991).
In Aerosol Formation Studies
Derivatives of this compound are used in atmospheric chemistry, specifically in the study of secondary organic aerosol formation (Eijck, Opatz, Taraborrelli, Sander, & Hoffmann, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUBYJLFSCGSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42836-66-8 |
Source


|
| Record name | 2,2-dimethylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)


![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2860512.png)
![2-[(4-fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole hydrochloride](/img/structure/B2860514.png)
![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2860516.png)

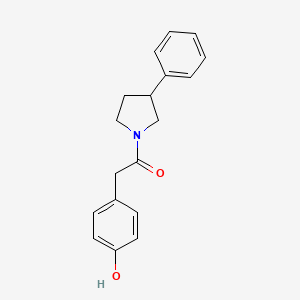
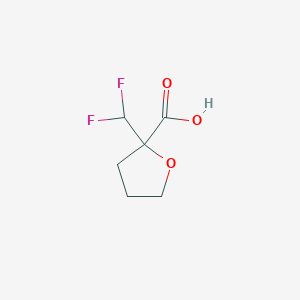
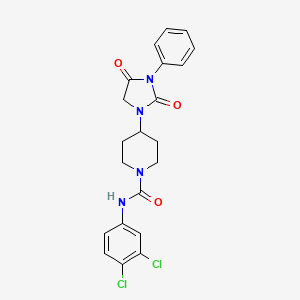
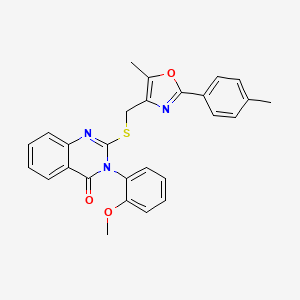
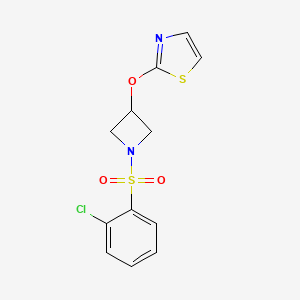
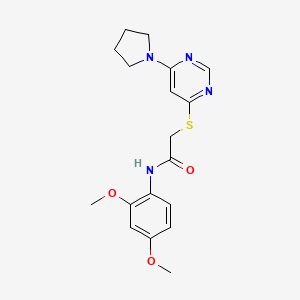
![methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2860531.png)